Trospectomycin

Vue d'ensemble

Description

Trospectomycin, également connu sous le nom de 6’-n-propylspectinomycine, appartient à la classe des antibiotiques aminocyclitols. Il a été initialement développé par Pfizer Inc. et présente un site de liaison ribosomique unique. Contrairement à son composé parent, la spectinomycine, le this compound a subi des modifications synthétiques pour améliorer sa puissance et élargir son spectre antibactérien .

Méthodes De Préparation

Voies de synthèse:: Le trospectomycin est un analogue semi-synthétique de la spectinomycine. Sa synthèse implique des modifications à la fois en position 3’ et en position 6’ de la molécule de spectinomycine. Les voies de synthèse sont adaptées des méthodes établies pour les séries de spectinamides et d’aminométhyl spectinomycine .

Conditions de réaction:: Les conditions de réaction spécifiques pour la synthèse de this compound sont détaillées dans la littérature . Ces modifications entraînent une activité antibactérienne améliorée contre diverses espèces bactériennes, y compris les mycobactéries.

Analyse Des Réactions Chimiques

Types de réactions:: Le trospectomycin peut subir diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les modifications les plus critiques se produisent aux positions 3’ et 6’.

Réactifs et conditions courants::Modification en 3’:: Détermine le spectre d’activité. Les réactifs et les conditions varient en fonction de la substitution souhaitée.

Modification en 6’:: Améliore la puissance. Des réactifs et des conditions spécifiques sont utilisés pour cette position.

Produits principaux:: Les produits principaux de la synthèse du this compound sont les analogues modifiés, tels que les aminométhyl trospectomycins liés par N-éthylène et le trospectinamide . Ces composés présentent une efficacité améliorée contre les espèces de Mycobacterium.

4. Applications de la recherche scientifique

Le this compound trouve des applications dans :

Chimie : Comme outil pour étudier les sites de liaison ribosomiques.

Biologie : Enquête sur la synthèse des protéines bactériennes.

Médecine : Traitement potentiel des infections bactériennes.

Industrie : Développement et recherche d’antibiotiques.

Applications De Recherche Scientifique

Key Properties

- Broad-Spectrum Activity : Effective against numerous bacterial species, including Neisseria gonorrhoeae, Haemophilus influenzae, and Chlamydia trachomatis .

- Pharmacokinetics : Exhibits a biphasic elimination pattern with a short serum half-life of approximately 2.2 hours and a prolonged tissue half-life of about 36 hours .

- Resistance Profile : Demonstrates effectiveness against spectinomycin-resistant strains, which is crucial in treating infections caused by resistant organisms .

Treatment of Sexually Transmitted Infections

This compound has been studied extensively for its efficacy in treating sexually transmitted infections (STIs), particularly gonorrhea. Clinical trials have shown that a single intramuscular injection of 250 mg is comparable to ceftriaxone in terms of effectiveness against Neisseria gonorrhoeae .

Case Study: Gonococcal Infections

- Study Design : Patients received either this compound or ceftriaxone.

- Results : High cure rates were observed with this compound, demonstrating its potential as an alternative treatment option in cases of antibiotic resistance.

Upper Respiratory Tract Infections

Research indicates that this compound is effective against upper respiratory tract infections caused by various pathogens. Its bactericidal activity has been confirmed through time-kill kinetics studies, showing significant effectiveness against strains like Haemophilus influenzae and Moraxella catarrhalis .

Case Study: Upper Respiratory Infections

- Study Design : Patients with confirmed bacterial infections were treated with this compound.

- Results : Significant clinical improvement was noted within 48 hours of treatment initiation.

Pelvic Inflammatory Disease

This compound has also been evaluated for treating pelvic inflammatory disease (PID). Preliminary reports suggest that it may be as effective as traditional regimens involving cefoxitin and doxycycline .

Case Study: Acute Pelvic Inflammatory Disease

- Study Design : A cohort of hospitalized women received single-agent therapy with this compound.

- Results : Comparable outcomes to standard treatment were noted, with fewer side effects reported.

Bacterial Vaginosis

The compound's efficacy extends to bacterial vaginosis, where it has shown promise in restoring vaginal flora balance and alleviating symptoms associated with the condition .

Case Study: Bacterial Vaginosis

- Study Design : Women diagnosed with bacterial vaginosis were treated with this compound.

- Results : Significant reduction in symptoms and improvement in microbiological parameters were documented.

Comparative Efficacy Table

| Infection Type | Treatment Regimen | Efficacy Rate (%) | Notes |

|---|---|---|---|

| Gonorrhea | This compound vs. Ceftriaxone | Comparable | Single-dose regimen effective |

| Upper Respiratory Tract Infections | This compound | High | Rapid clinical improvement |

| Pelvic Inflammatory Disease | This compound | Similar | Fewer side effects compared to standard |

| Bacterial Vaginosis | This compound | Significant | Restored vaginal flora |

Mécanisme D'action

Le trospectomycin exerce ses effets en inhibant la sous-unité 30S du ribosome bactérien. En se liant à cette sous-unité, il perturbe la synthèse des protéines, conduisant finalement à la mort des cellules bactériennes.

Comparaison Avec Des Composés Similaires

Le trospectomycin se distingue par ses modifications uniques et son activité accrue. Des composés similaires comprennent la spectinomycine (son composé parent) et d’autres antibiotiques aminocyclitols.

Activité Biologique

Trospectomycin (U-63366F) is a novel aminocyclitol antibiotic derived from spectinomycin, notable for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions primarily by binding to the ribosomal RNA, inhibiting protein synthesis in bacteria. This mechanism is similar to that of spectinomycin but has been enhanced through structural modifications at the 6'-position, which improve its potency and spectrum of activity against resistant strains.

Antibacterial Spectrum

This compound has demonstrated significant antibacterial activity against a range of pathogens, particularly those resistant to traditional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial species:

Efficacy in Pelvic Inflammatory Disease

A clinical trial compared the efficacy of this compound with that of cefoxitin plus doxycycline in treating acute pelvic inflammatory disease (PID). The results indicated:

- Success Rate : this compound achieved a success rate of 95.6%, while the combination therapy had a rate of 91.6%. This difference was not statistically significant (P = 0.63) .

- Side Effects : Both treatments were well-tolerated, with no significant adverse effects reported.

Resistance Mechanisms

Research has shown that while this compound is effective against many resistant strains, it is susceptible to enzymatic inactivation by certain bacterial extracts. Specifically, it was found to be less effective against strains producing spectinomycin-inactivating enzymes .

Case Studies and Research Findings

- Study on Enterococci Resistance : A study highlighted that this compound could serve as an alternative for treating enterococcal infections where bactericidal activity is not essential. The combination with ampicillin showed no significant enhancement in bactericidal activity, indicating a potential role in combination therapy .

- Activity Against Mycobacterium : this compound's derivatives have shown increased potency against Mycobacterium abscessus and M. tuberculosis, suggesting that structural modifications can enhance its efficacy against these challenging pathogens .

Propriétés

Numéro CAS |

88669-04-9 |

|---|---|

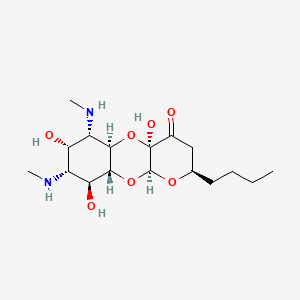

Formule moléculaire |

C17H30N2O7 |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |

InChI |

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1 |

Clé InChI |

KHAUBYTYGDOYRU-IRXASZMISA-N |

SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

SMILES isomérique |

CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |

SMILES canonique |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.